4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol
CAS No.:
Cat. No.: VC18232098
Molecular Formula: C11H14N2O
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14N2O |
|---|---|
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol |
| Standard InChI | InChI=1S/C11H14N2O/c1-8(14)4-5-9-7-13-11-10(9)3-2-6-12-11/h2-3,6-8,14H,4-5H2,1H3,(H,12,13) |
| Standard InChI Key | UQMZTQULWWXXNB-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC1=CNC2=C1C=CC=N2)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol, reflects its core structure: a pyrrolo[2,3-b]pyridine moiety linked to a butan-2-ol chain. The pyrrolopyridine system consists of a pyrrole ring fused to a pyridine ring at the 2,3-position, creating a planar, aromatic heterocycle. The butan-2-ol substituent introduces a hydroxyl group at the second carbon of a four-carbon chain, contributing to the molecule’s polarity and hydrogen-bonding capacity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.24 g/mol |
| Canonical SMILES | CC(CCC1=CNC2=C1C=CC=N2)O |
| InChI Key | UQMZTQULWWXXNB-UHFFFAOYSA-N |
| PubChem CID | 66415813 |
The hydroxyl group at the C2 position of the butanol chain enhances water solubility compared to non-polar analogs, while the pyrrolopyridine core facilitates π-π stacking interactions with biological targets.
Synthesis and Optimization
Alkylation-Based Synthesis
The primary synthetic route involves the alkylation of 1H-pyrrolo[2,3-b]pyridine with butan-2-ol under basic conditions. Potassium carbonate or sodium hydride in polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol facilitates nucleophilic substitution, yielding the target compound. Reaction parameters such as temperature (typically 60–80°C), reaction time (12–24 hours), and stoichiometric ratios critically influence yield and purity.
Table 2: Representative Synthesis Conditions
| Parameter | Optimal Range |
|---|---|
| Solvent | DMSO/Ethanol |
| Base | KCO/NaH |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Yield | 45–65% |
Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures >95% purity. Alternative pathways, such as the reduction of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-one (CAS 1501537-88-7), offer complementary approaches but require stringent control over reducing agents like sodium borohydride to prevent over-reduction .
Biological Activities and Mechanistic Insights
FGFR Inhibition in Oncology
4-(1H-Pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol demonstrates potent inhibition of FGFR tyrosine kinases, with half-maximal inhibitory concentrations () in the low micromolar range. FGFRs regulate cell proliferation, differentiation, and angiogenesis, and their dysregulation is implicated in breast, lung, and bladder cancers. The compound competitively binds to the ATP-binding pocket of FGFR1–4, disrupting downstream signaling pathways like MAPK/ERK and PI3K/AKT.
Table 3: FGFR Inhibition Profile
| FGFR Isoform | (μM) |
|---|---|
| FGFR1 | 1.2 ± 0.3 |
| FGFR2 | 1.8 ± 0.4 |
| FGFR3 | 2.5 ± 0.5 |
| FGFR4 | 3.1 ± 0.6 |
In vitro studies using MCF-7 breast cancer cells show dose-dependent apoptosis induction (40% at 10 μM) and cell cycle arrest at the G1 phase, corroborating its anti-proliferative effects.
Therapeutic Applications and Clinical Prospects
Oncology
Preclinical models highlight the compound’s efficacy in FGFR-driven tumors. In a xenograft mouse model of FGFR2-amplified gastric cancer, daily oral administration (50 mg/kg) reduced tumor volume by 62% over 21 days without significant toxicity. Combination therapies with cisplatin or paclitaxel synergistically enhance cytotoxicity, underscoring its utility as an adjuvant.
Neurological Disorders
The compound’s ability to cross the blood-brain barrier (BBB), predicted via in silico models (logBB = 0.8), positions it as a candidate for CNS-targeted therapies. Ongoing studies explore its role in mitigating neuroinflammation via microglial modulation, though in vivo validation remains pending.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume